molecular formula C9H11ClF3N B6217514 4-ethyl-2-(trifluoromethyl)aniline hydrochloride CAS No. 2742659-69-2

4-ethyl-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B6217514
CAS No.: 2742659-69-2
M. Wt: 225.6
InChI Key:
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Description

4-ethyl-2-(trifluoromethyl)aniline hydrochloride is an organic compound that features both an ethyl group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-(trifluoromethyl)aniline hydrochloride typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a reduction reaction. The initial step involves the acylation of aniline with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by the reduction of the acyl group to an ethyl group using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogen atoms onto the aromatic ring.

Scientific Research Applications

4-ethyl-2-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-2-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both an ethyl group and a trifluoromethyl group on the aniline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2742659-69-2

Molecular Formula

C9H11ClF3N

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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